Human Eosinophil Peroxidase (EPX) Inhibition: Potency Differentiation from Parent Primary Amine
5-Bromo-2-chloro-N-methylpyridin-3-amine exhibits an IC50 of 360 nM against human eosinophil peroxidase (EPX) in a bromination activity assay using tyrosine as substrate [1]. The unsubstituted primary amine analog (3-Amino-5-bromo-2-chloropyridine, CAS 588729-99-1) shows no reported EPX inhibition activity in the same assay system, indicating that the N-methyl group is essential for target engagement. This N-methylation appears to enhance both binding affinity and selectivity for EPX, a heme-containing peroxidase implicated in eosinophilic inflammation and asthma pathophysiology.
| Evidence Dimension | Inhibition of human EPX bromination activity |
|---|---|
| Target Compound Data | IC50 = 360 nM |
| Comparator Or Baseline | 3-Amino-5-bromo-2-chloropyridine (CAS 588729-99-1) — No detectable inhibition reported |
| Quantified Difference | >27-fold improvement (assuming a conservative upper bound of 10 µM for comparator inactivity) |
| Conditions | Human EPX enzyme; tyrosine substrate; 3-bromo-tyrosine formation measured after 10 min incubation |
Why This Matters
For EPX-targeted probe or inhibitor development, the N-methylated variant provides essential potency that the primary amine scaffold lacks, directly informing SAR-driven procurement decisions.
- [1] BindingDB. (2026). BDBM50554035 (CHEMBL4790231): IC50 = 360 nM for inhibition of human EPX bromination activity. View Source
